Product packaging for 6-Bromo-5-chloro-2-methylpyridin-3-amine(Cat. No.:CAS No. 2115000-36-5)

6-Bromo-5-chloro-2-methylpyridin-3-amine

Cat. No.: B2418221
CAS No.: 2115000-36-5
M. Wt: 221.48
InChI Key: GIAPXABRAYBXJA-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Pyridine (B92270) Chemistry

Halogenated pyridines are a cornerstone of modern organic synthesis, serving as versatile building blocks for the construction of complex molecular architectures. nih.govacs.orgresearchgate.net The presence of halogen atoms on the pyridine ring imparts unique electronic properties and provides reactive handles for a variety of chemical transformations. The electron-deficient nature of the pyridine ring, further accentuated by electron-withdrawing halogen substituents, makes it susceptible to nucleophilic aromatic substitution, a key strategy in the functionalization of these heterocycles. nih.gov The specific positioning of bromine and chlorine atoms in 6-Bromo-5-chloro-2-methylpyridin-3-amine influences the regioselectivity of its reactions, making it a valuable substrate for targeted synthesis.

The development of selective halogenation methods for pyridines has been a significant area of research, as direct halogenation can often lead to mixtures of products. mountainscholar.orgnih.gov Modern synthetic strategies, however, offer more precise control over the introduction of halogens onto the pyridine core. acs.org

Significance of Pyridine Amines in Chemical Research

Pyridine amines, or aminopyridines, are a class of compounds with wide-ranging importance, particularly in medicinal chemistry and materials science. nih.govnih.govresearchgate.net The amino group can act as a hydrogen bond donor and acceptor, influencing the intermolecular interactions of the molecule and its binding affinity to biological targets. mdpi.com Furthermore, the amino group can be readily derivatized to introduce a diverse array of functionalities, expanding the chemical space accessible from a single aminopyridine scaffold. The presence of an amino group on the pyridine ring also modulates its electronic properties, impacting its reactivity and spectroscopic characteristics.

Overview of this compound as an Academic Research Target

This compound, as a molecule incorporating both halogen and amine functionalities on a pyridine framework, represents a compelling target for academic research. Its polysubstituted nature offers a platform for investigating the interplay of different functional groups on the reactivity of the pyridine ring. The distinct electronic and steric environment of each substituent provides opportunities for selective chemical modifications. While extensive research specifically focused on this compound is not widely available in public literature, its structural motifs suggest significant potential as an intermediate in the synthesis of novel compounds with interesting biological or material properties.

Below are the key properties of this compound:

PropertyValue
Molecular Formula C₆H₆BrClN₂
Molecular Weight 221.48 g/mol
IUPAC Name This compound
CAS Number 952948-94-6 pharmaffiliates.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6BrClN2 B2418221 6-Bromo-5-chloro-2-methylpyridin-3-amine CAS No. 2115000-36-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-5-chloro-2-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2/c1-3-5(9)2-4(8)6(7)10-3/h2H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAPXABRAYBXJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 6-Bromo-5-chloro-2-methylpyridin-3-amine

The synthesis of this compound typically involves a sequential approach, starting with a more basic pyridine (B92270) scaffold and introducing the required chloro, bromo, and amine functionalities in a controlled manner. The order of these introductions is critical to manage the directing effects of the substituents on the pyridine ring.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, providing efficient methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov For a molecule like this compound, these reactions are more commonly used to further functionalize the molecule rather than to construct the core ring itself. The presence of two different halogen atoms (bromine and chlorine) offers opportunities for selective cross-coupling, as the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in these catalytic cycles.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. wikipedia.orglibretexts.org This reaction is widely used to form carbon-carbon bonds. youtube.com In the context of this compound, the more reactive 6-bromo position would be the expected site of coupling, allowing for the introduction of aryl, heteroaryl, or vinyl groups.

The general mechanism involves three key steps:

Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halide bond (preferentially C-Br) of the pyridine ring, forming a Palladium(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the Palladium(0) catalyst. libretexts.org

A typical protocol for a related compound, 5-bromo-2-methylpyridin-3-amine (B1289001), involves reacting it with an arylboronic acid in the presence of a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base such as potassium phosphate (K₃PO₄) in a solvent system like 1,4-dioxane and water. mdpi.com This established procedure highlights a viable pathway for selectively functionalizing the bromo-substituted position on the target compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Bromopyridine Derivative

ParameterConditionReference
Substrate5-bromo-2-methylpyridin-3-amine mdpi.com
Coupling PartnerArylboronic acid mdpi.com
CatalystPd(PPh₃)₄ (5 mol %) mdpi.com
BasePotassium Phosphate (K₃PO₄) mdpi.com
Solvent1,4-Dioxane / Water mdpi.com
Temperature85–95 °C mdpi.com

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org This method is used to introduce alkenyl substituents onto an aromatic or heterocyclic ring. For this compound, the Heck reaction would be expected to occur selectively at the 6-bromo position.

The catalytic cycle is similar to the Suzuki coupling but differs in the second major step. After oxidative addition of the palladium catalyst to the C-Br bond, a migratory insertion of the alkene occurs, followed by a β-hydride elimination to release the final alkenylated product and a palladium-hydride species. libretexts.org The base then regenerates the Pd(0) catalyst.

While highly effective, Heck reactions with N-heteroaryl halides can sometimes be challenging due to the potential for the nitrogen atom to coordinate with the palladium catalyst, leading to catalyst inhibition or poisoning. nih.gov The selection of appropriate ligands is crucial to mitigate these effects and achieve efficient coupling.

Precursor Compounds and Starting Materials

The synthesis of this compound logically proceeds from simpler, more readily available pyridine derivatives. A plausible synthetic strategy involves the sequential halogenation of a suitable aminopyridine precursor.

One potential key precursor is 5-bromo-2-methylpyridin-3-amine . The synthesis of this compound is well-documented and typically starts from 5-bromo-2-methyl-3-nitropyridine. The nitro group is reduced to an amine using reagents like iron powder in the presence of an acid (e.g., hydrochloric acid) or ammonium chloride. chemicalbook.com

Route from a Brominated Precursor:

Start with 2-methyl-3-nitropyridine .

Perform bromination at the 5-position to yield 5-bromo-2-methyl-3-nitropyridine .

Reduce the nitro group to get 5-bromo-2-methylpyridin-3-amine .

The final step would be a selective chlorination at the 6-position. This step is challenging due to the activating and directing effects of the existing substituents and would require carefully chosen chlorinating agents and reaction conditions to achieve the desired regioselectivity.

Another potential starting material could be 2-chloro-4-methyl-3-aminopyridine , whose synthesis has been documented. google.com Subsequent functionalization would be required to introduce the bromine and rearrange substituents if necessary, although this is a less direct route. The synthesis of related compounds like 6-bromo-5-methylpyridin-2-amine often involves the direct bromination of the corresponding aminopyridine, demonstrating the feasibility of introducing bromine onto an activated pyridine ring. evitachem.com

Optimized Reaction Conditions and Parameters in Pyridine Synthesis

The efficiency and selectivity of synthetic transformations on the pyridine ring, particularly palladium-catalyzed cross-couplings, are highly dependent on the reaction conditions. Optimization of the catalyst system, including the metal precursor and the associated ligands, as well as the base and solvent, is critical for achieving high yields.

Catalyst Systems and Ligand Effects

The choice of palladium source and ligand is paramount in cross-coupling reactions involving halopyridines. Different combinations can dramatically affect reaction outcomes, including yield and selectivity.

Catalyst Precursors: Common palladium precursors include Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and pre-formed complexes like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). mdpi.com

Ligand Effects: Ligands stabilize the palladium catalyst, modulate its reactivity, and facilitate key steps in the catalytic cycle.

Phosphine Ligands: Simple phosphines like triphenylphosphine (PPh₃) are widely used. However, for more challenging substrates, such as less reactive aryl chlorides or sterically hindered compounds, more sophisticated bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands like P(t-Bu)₃) are often required. acs.org The choice of ligand can even influence the site-selectivity; for instance, varying the amount of PPh₃ ligand with a Pd(OAc)₂ catalyst has been shown to switch the arylation site on a dihalogenated pyridine. acs.org

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful alternatives to phosphine ligands. They are strong σ-donors and often form very stable and highly active palladium complexes, making them effective for difficult coupling reactions.

Pyridine-based Ligands: In some specific palladium-catalyzed syntheses of pyridines, sterically hindered pyridine derivatives themselves have been found to act as effective ligands, significantly increasing reactivity. nih.govacs.org

The interplay between the catalyst, ligand, base, and solvent is complex, and optimal conditions are often determined empirically for each specific transformation.

Table 2: Influence of Catalyst System Components in Pyridine Functionalization

ComponentExamplesEffect/RoleReference
Palladium PrecursorPd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Source of the active Pd(0) catalyst. mdpi.com
LigandsPPh₃, P(t-Bu)₃, NHCs, Sterically hindered pyridinesStabilizes catalyst, modulates reactivity, influences selectivity. Crucial for preventing catalyst poisoning by N-heteroaryl substrates. nih.govacs.org
BaseK₃PO₄, K₂CO₃, Na₂CO₃, Cs₂CO₃Activates the organoboron reagent in Suzuki coupling; regenerates the catalyst in the Heck reaction. mdpi.commdpi.com
SolventDioxane, Toluene, DMF, AcetonitrileSolubilizes reactants and influences catalyst stability and activity. Often used with water in Suzuki reactions. mdpi.com

Solvent Systems in Pyridine Functionalization (e.g., Dimethylformamide, Toluene, 1,4-Dioxane)

The selection of a solvent is critical in the synthesis of halogenated pyridines as it can significantly influence reaction kinetics, solubility of reagents, and the stability of intermediates. Both polar aprotic and nonpolar solvents are utilized depending on the specific reaction mechanism.

Dimethylformamide (DMF) : As a polar aprotic solvent, DMF is effective in dissolving a wide range of organic and inorganic compounds. It is often used in reactions involving polar intermediates or reagents. For instance, in nickel-catalyzed hydroamination reactions, DMF is a suitable solvent. acs.org It can also serve as a reactant, such as in formylation reactions where it acts as a source for the aldehyde group when trapping an organometallic intermediate. znaturforsch.com

Ethereal Solvents (THF, 1,4-Dioxane) : Solvents like Tetrahydrofuran (THF) and 1,4-dioxane are commonly employed in reactions involving organometallic reagents, such as Grignard reagents or organolithiums. THF is particularly prevalent in directed lithiation reactions, typically performed at low temperatures, as it effectively solvates the lithium cation without reacting with the strong base. znaturforsch.com

Nonpolar Solvents (Toluene) : Toluene is often used in situations requiring higher reaction temperatures or for specific extraction processes. For example, after a reaction in an aqueous solution, pyridine derivatives can be extracted using a solvent like toluene, which is then removed by distillation. google.com

The table below summarizes the applications of common solvents in pyridine functionalization.

SolventTypeTypical Applications in Pyridine Synthesis
Dimethylformamide (DMF) Polar AproticNucleophilic substitution, Formylation reactions, Solvent for reactions with polar intermediates. acs.orgznaturforsch.com
Toluene Nonpolar AromaticAzeotropic removal of water, High-temperature reactions, Liquid-liquid extraction. google.comresearchgate.net
1,4-Dioxane Polar Aprotic (Ethereal)Solvent for reactions involving organometallics, Halogenation reactions. cell.com
Tetrahydrofuran (THF) Polar Aprotic (Ethereal)Directed metalation/lithiation reactions, Grignard reactions. znaturforsch.com
Acetonitrile Polar AproticSuzuki cross-coupling reactions, Acylation reactions. mdpi.com

Temperature and Atmosphere Control

Precise control of temperature and atmosphere is paramount for achieving high selectivity and yield, particularly when working with sensitive reagents and intermediates common in halogenated pyridine synthesis.

Temperature Control : Many synthetic steps, especially those involving the formation of organometallic intermediates like lithiated pyridines, require cryogenic temperatures, often between -78 °C and -100 °C. znaturforsch.com These low temperatures are essential to prevent side reactions, decomposition of the unstable intermediates, and to control the regioselectivity of the metalation. Conversely, other reactions, such as certain cross-coupling or cyclization reactions, may require elevated temperatures to proceed at a reasonable rate. wikipedia.org

Atmosphere Control : The use of an inert atmosphere, typically nitrogen or argon, is standard practice when handling air- and moisture-sensitive reagents. Organometallic compounds, such as organolithiums and Grignard reagents, are highly reactive towards oxygen and water. Failure to maintain an inert atmosphere can lead to quenching of the reagent and significantly lower yields. mdpi.com Some modern, more robust catalytic systems are being developed to be tolerant of air, which simplifies the experimental setup. rsc.org

The following table outlines typical conditions for different reaction types.

Reaction TypeTypical TemperatureAtmosphereRationale
Directed Lithiation -100 °C to -78 °CInert (Nitrogen/Argon)Stabilizes unstable organolithium intermediates and controls regioselectivity. znaturforsch.com
Suzuki Cross-Coupling Room Temp. to RefluxInert (Nitrogen/Argon)Prevents degradation of the palladium catalyst and organoboron reagents. mdpi.com
Hantzsch Pyridine Synthesis Room Temp. to RefluxAirClassical methods often tolerate air; newer methods focus on milder, room temperature conditions. wikipedia.org
Oxidative Halogenation Room TemperatureAir or OxygenThe oxidant is a key component of the reaction mechanism. rsc.org

Base Utilization and Optimization (e.g., Potassium Carbonate, Potassium Phosphate)

Strong Bases : In reactions such as directed metalation, strong, non-nucleophilic bases are required. Lithium diisopropylamide (LDA) is a common choice for the regioselective deprotonation of pyridines, creating a nucleophilic site for subsequent functionalization. znaturforsch.com

Inorganic Bases : Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are widely used due to their low cost, moderate reactivity, and ease of handling. Potassium carbonate is effective in promoting N- and O-alkylation reactions and can be used in the synthesis of thieno[2,3-b]pyridine derivatives. researchgate.netresearchgate.net Potassium phosphate is frequently employed as the base in palladium-catalyzed Suzuki cross-coupling reactions, where it facilitates the transmetalation step. mdpi.com Ammonium carbonate can serve as both a nitrogen source and a pH controller in aqueous syntheses of pyridines. rsc.org

The table below compares various bases used in the synthesis of pyridine derivatives.

BaseTypeTypical Applications
Potassium Carbonate (K₂CO₃) Weak InorganicAlkylation reactions, Thorpe-Ziegler cyclizations, Neutralizing agent. researchgate.net
Potassium Phosphate (K₃PO₄) Moderate InorganicSuzuki and other palladium-catalyzed cross-coupling reactions. mdpi.com
Lithium Diisopropylamide (LDA) Strong OrganicDirected ortho-metalation (DoM), Deprotonation of C-H bonds. znaturforsch.com
Sodium Carbonate (Na₂CO₃) Weak InorganicTotal Phenolic Content (TPC) determination, pH adjustment. mdpi.com
Triethylamine (Et₃N) Organic AmineScavenger for acids (e.g., HCl) produced in acylation reactions. organic-chemistry.org

Alternative Synthetic Approaches in Halogenated Pyridine Chemistry

Beyond classical methods, research continues to focus on developing more efficient, selective, and environmentally benign strategies for the synthesis of halogenated pyridines.

Metal-Free Catalysis Methodologies

To address the drawbacks associated with transition-metal catalysts, such as cost and potential product contamination, metal-free synthetic routes have gained significant attention. These methods often rely on the use of unique reagents or reaction conditions to achieve the desired transformation.

Metal-Free C-H Halogenation : Direct C-H halogenation can be achieved without transition metals. For example, imidazo[1,2-a]pyridines can be regioselectively halogenated using sodium chlorite or bromite as the halogen source. nih.gov

Decarboxylative Halogenation : A metal-free approach for synthesizing 2-halopyridine derivatives involves the decarboxylative bromination and chlorination of 2-picolinic acids using a dihalomethane reagent in the presence of an oxidant like t-BuOCl. rsc.org

[3+3] Annulation : Polysubstituted pyridines can be constructed via metal-free [3+3] annulation strategies. One such method involves the reaction of β-enaminonitriles with β,β-dichloromethyl peroxides, which proceeds under mild conditions with broad substrate scope. mdpi.com

Regioselective Functionalization Strategies

Controlling the position of functionalization on the pyridine ring is a central challenge in pyridine chemistry. Several strategies have been developed to achieve high regioselectivity.

Directed ortho-Metalation (DoM) : This powerful technique utilizes a directing group (e.g., amide, methoxy) on the pyridine ring to guide a strong base (like LDA) to deprotonate the adjacent ortho position. The resulting organometallic species can then be trapped with an electrophile, allowing for precise functionalization. znaturforsch.com

Halogen/Metal Exchange : This method allows for the introduction of a functional group at the site of a pre-existing halogen atom. A bromine or iodine atom on the pyridine ring can be exchanged with a metal (typically lithium or magnesium) by treatment with an organometallic reagent at low temperatures. This creates a new organometallic intermediate that can react with various electrophiles. znaturforsch.comznaturforsch.com

Pyridine N-Oxide Chemistry : The oxidation of the pyridine nitrogen to an N-oxide alters the electronic properties of the ring, making the C2 and C4 positions more susceptible to nucleophilic attack and the C3/C5 positions more reactive towards electrophiles. This strategy provides a practical route to various 2-halo-substituted pyridines. nih.govwikipedia.org Recent work has also demonstrated a direct C-4 selective functionalization of pyridine N-oxides, which proceeds through an N-(4-pyridyl)-DABCO salt intermediate. cell.com

Purification and Isolation Techniques for Pyridine Derivatives

The isolation and purification of the target pyridine derivative from the reaction mixture is a crucial final step in the synthetic process. The choice of technique depends on the physical properties of the compound and the nature of the impurities.

Chromatography : Column chromatography using silica gel is a standard method for purifying reaction products. mdpi.com For more specialized separations, other techniques are available. Cation-exchange chromatography is particularly useful for separating aminopyridine derivatives from excess reagents. nih.gov Another advanced method is pH-zone-refining counter-current chromatography, which has been successfully used to separate novel pyridine derivatives from synthetic mixtures. nih.gov

Distillation : For volatile pyridine compounds, distillation is an effective purification method. It is used industrially to recover pyridine from reaction mixtures and can also be used in a laboratory setting to purify products after workup. google.comseplite.com

Recrystallization : This is a common technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution. mdpi.com

Extraction : Liquid-liquid extraction is a fundamental workup procedure to separate the product from the reaction medium. Supercritical fluid extraction using pressurized carbon dioxide has also been developed as a method to separate pyridine derivatives from aqueous solutions. google.com

The following table provides a comparison of common purification techniques.

TechniquePrincipleTypical ApplicationScale
Column Chromatography AdsorptionPurification of reaction products from byproducts and starting materials. mdpi.comLab
Recrystallization Differential SolubilityPurification of solid final products. mdpi.comLab/Industrial
Distillation Differential Boiling PointsPurification of volatile liquid products or removal of solvents. google.comseplite.comLab/Industrial
Cation-Exchange Chromatography Ion ExchangeSeparation of basic aminopyridines from neutral or acidic impurities. nih.govLab
pH-Zone-Refining CCC PartitioningHigh-purity separation of ionizable compounds. nih.govLab
Supercritical Fluid Extraction Phase PartitioningExtraction from aqueous solutions. google.comIndustrial

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Pyridine (B92270) Analysis

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For substituted pyridines, the chemical shifts are influenced by the nitrogen heteroatom and the electronic effects (inductive and resonance) of the various substituents on the ring. tandfonline.commdpi.com

The ¹H NMR spectrum of 6-bromo-5-chloro-2-methylpyridin-3-amine is expected to be relatively simple, showing distinct signals for the aromatic proton, the amine protons, and the methyl protons.

Aromatic Proton (H-4): The pyridine ring has a single proton at the C-4 position. Its chemical shift is influenced by the adjacent chloro and amino groups. It is expected to appear as a singlet in the aromatic region, likely between 7.0 and 8.0 ppm.

Amine Protons (-NH₂): The two protons of the amino group will typically appear as a broad singlet. The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature, but a range of 3.5 to 5.0 ppm is expected.

Methyl Protons (-CH₃): The three protons of the methyl group at the C-2 position will give rise to a sharp singlet. This signal is expected in the upfield region, typically around 2.2 to 2.6 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Group Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (H-4) 7.0 - 8.0 Singlet (s) 1H
Amine (-NH₂) 3.5 - 5.0 Broad Singlet (br s) 2H

Note: These are estimated values. Actual chemical shifts may vary based on solvent and experimental conditions.

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, one for each carbon atom in the molecule. The chemical shifts are predicted based on the known effects of substituents on the pyridine ring. mdpi.comtandfonline.comstenutz.eu The nitrogen atom generally deshields the α-carbons (C-2 and C-6), while the electronic properties of the bromine, chlorine, amino, and methyl groups further modify the shifts of the carbons to which they are attached (ipso-carbons) and the other ring carbons. tandfonline.commdpi.com

C-2 and C-6: These carbons, being adjacent to the ring nitrogen, are typically found at lower field. The presence of the methyl group at C-2 and the bromine at C-6 will significantly influence their final positions.

C-3 and C-5: The carbons bearing the amino and chloro groups will have their chemical shifts determined by the strong electronic effects of these substituents.

C-4: This carbon is positioned between the chloro and amino-substituted carbons, and its chemical shift will reflect the combined influence of these groups.

Methyl Carbon (-CH₃): The carbon of the methyl group is expected to appear in the aliphatic region, typically between 15 and 25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Pyridine Ring Carbons (C2, C3, C4, C5, C6) 100 - 160

Note: Specific assignments require experimental data or detailed computational analysis. The ranges provided are general estimates for substituted pyridines. tandfonline.comcdnsciencepub.com

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound.

In EI-MS, the molecule is ionized, forming a molecular ion (M⁺˙) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. A crucial feature in the mass spectrum of this compound would be the distinctive isotopic pattern caused by the presence of bromine and chlorine. csbsju.edu

Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), in a nearly 1:1 ratio. chemguide.co.uk Chlorine has two isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio. chemguide.co.uk The combination of one bromine and one chlorine atom will result in a characteristic cluster of peaks for the molecular ion and any fragments containing both halogens. The molecular ion region would show peaks at M⁺, (M+2)⁺, and (M+4)⁺. researchgate.net For C₆H₆⁷⁹Br³⁵ClN₂, the nominal mass is 220. The expected pattern would be:

M⁺ (m/z 220): Containing ⁷⁹Br and ³⁵Cl.

(M+2)⁺ (m/z 222): A combination of (⁷⁹Br, ³⁷Cl) and (⁸¹Br, ³⁵Cl). This peak would be the most intense in the cluster.

(M+4)⁺ (m/z 224): Containing ⁸¹Br and ³⁷Cl.

Fragmentation: Common fragmentation pathways for halogenated aromatic amines include the loss of a halogen atom or the methyl group. libretexts.orgmiamioh.eduyoutube.com This would lead to fragment ions that can help confirm the structure.

HRMS measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places), allowing for the unambiguous determination of a compound's elemental formula. bioanalysis-zone.comlibretexts.orgresearchgate.netthermofisher.com For the molecular formula C₆H₆BrClN₂, the exact mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N).

Calculated Exact Mass: The monoisotopic mass for C₆H₆⁷⁹Br³⁵ClN₂ is calculated to be 219.9484 Da. An experimental HRMS measurement matching this value would provide strong evidence for the proposed elemental composition. youtube.com

Vibrational Spectroscopy (IR and Raman)

The spectrum of this compound would be characterized by vibrations of the amino group, the methyl group, the pyridine ring, and the carbon-halogen bonds. nih.govtsijournals.comelixirpublishers.com

N-H Vibrations: The amino group will show characteristic stretching vibrations in the 3300-3500 cm⁻¹ region. Typically, two bands are observed for a primary amine, corresponding to asymmetric and symmetric stretching. tsijournals.com An N-H scissoring (bending) vibration is expected around 1600-1650 cm⁻¹. researchgate.net

C-H Vibrations: Aromatic C-H stretching from the single ring proton is expected just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic stretching and deformation vibrations in the 1400-1600 cm⁻¹ region. researchgate.netresearchgate.netrsc.org

C-X Vibrations: The carbon-chlorine (C-Cl) and carbon-bromine (C-Br) stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Typical Intensity
N-H Stretch (asymmetric & symmetric) 3300 - 3500 Medium
Aromatic C-H Stretch 3000 - 3100 Weak-Medium
Aliphatic C-H Stretch 2850 - 3000 Medium
N-H Scissoring 1600 - 1650 Medium-Strong
Pyridine Ring C=C, C=N Stretches 1400 - 1600 Medium-Strong
C-Cl Stretch 600 - 800 Strong

Note: These are general ranges and the exact positions and intensities can be influenced by the specific substitution pattern and solid-state effects.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique used to study the electronic transitions within a molecule. This method involves passing a beam of ultraviolet or visible light through a sample and measuring the amount of light absorbed at different wavelengths. The absorption of energy corresponds to the excitation of electrons from lower to higher energy orbitals, providing valuable information about the compound's electronic structure and conjugation.

Typically, the UV-Vis spectrum of a substituted pyridine derivative like this compound would be expected to show absorption bands corresponding to π → π* and n → π* transitions. The exact position and intensity of these bands are influenced by the nature and position of the substituents on the pyridine ring—in this case, bromo, chloro, methyl, and amine groups. Each of these functional groups can act as an auxochrome or chromophore, shifting the absorption maxima to longer or shorter wavelengths and affecting the intensity of the absorption. However, without experimental data, any discussion of its specific spectral characteristics remains theoretical.

Table 1: UV-Vis Spectroscopic Data for this compound

Solventλmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Reference
Data Not AvailableData Not AvailableData Not AvailableN/A

Further research and experimental studies are required to determine and report the specific UV-Vis spectroscopic profile of this compound.

Computational Chemistry and Theoretical Studies

Quantum Mechanical (QM) Calculation Methodologies

Quantum mechanical calculations are foundational to the theoretical investigation of molecular systems. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and properties of a molecule. For complex molecules like substituted pyridines, Density Functional Theory (DFT) has emerged as a powerful and widely used tool. mdpi.comnih.gov

Density Functional Theory (DFT) is a computational method that models the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the many-electron wave function. nih.gov This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying polyatomic molecules like 6-Bromo-5-chloro-2-methylpyridin-3-amine.

A common application of DFT is geometry optimization, where the calculation seeks the lowest energy arrangement of atoms, corresponding to the molecule's equilibrium structure. nih.gov For substituted pyridine (B92270) derivatives, hybrid functionals such as B3LYP (Becke's three-parameter hybrid functional using the Lee-Yang-Parr correlation functional) are frequently employed. mdpi.comnih.gov These functionals incorporate a portion of exact Hartree-Fock exchange, which improves the accuracy of the calculations. DFT studies on pyridine derivatives have been used to calculate various properties, including frontier molecular orbitals, molecular electrostatic potential, and reactivity indices, which together describe the molecule's chemical behavior. mdpi.com

In computational chemistry, a basis set is a collection of mathematical functions used to represent the atomic orbitals in a molecule. wikipedia.org The accuracy of QM calculations is highly dependent on the choice of the basis set. The selection involves a trade-off between accuracy and computational expense. mit.edu

For molecules containing elements from the third row and beyond, like bromine and chlorine, and atoms with lone pairs, like nitrogen, the inclusion of polarization and diffuse functions in the basis set is crucial for accurate modeling. mostwiedzy.plyoutube.com

Pople-style basis sets , such as 6-31G(d,p) and 6-311G(d,p), are widely used. mdpi.comgaussian.com The "(d,p)" notation indicates the addition of d-type polarization functions on heavy (non-hydrogen) atoms and p-type polarization functions on hydrogen atoms. These functions allow for greater flexibility in describing the shape of orbitals, which is important for accurately representing chemical bonds and strained systems. youtube.com

Diffuse functions , denoted by a "+" (e.g., 6-31+G(d,p)), are large, spread-out functions that are essential for describing systems with significant electron density far from the nucleus, such as anions or molecules involved in weak intermolecular interactions. wikipedia.org

For pyridine derivatives, studies often utilize the B3LYP functional combined with the 6-31G(d,p) basis set to investigate electronic properties and optimize molecular geometries. mdpi.com More demanding calculations might employ larger basis sets like 6-311++G(d,p) or correlation-consistent basis sets (e.g., aug-cc-pVDZ) for higher accuracy. mostwiedzy.plresearchgate.net

Table 1: Common Basis Sets Used in Pyridine Modeling
Basis SetDescriptionTypical Application
STO-3GMinimal basis set; each atomic orbital is represented by 3 Gaussian functions.Preliminary calculations, very large systems. gaussian.com
6-31G(d)Split-valence double-zeta basis set with d-polarization functions on heavy atoms.Geometry optimizations and frequency calculations for medium-sized molecules. wikipedia.org
6-31+G(d,p)Adds diffuse functions to heavy atoms and p-polarization functions to hydrogens.Systems with anions, hydrogen bonding, or where electron density is diffuse. wikipedia.org
aug-cc-pVTZCorrelation-consistent polarized valence triple-zeta basis set with diffuse functions.High-accuracy energy calculations and detailed electronic property analysis. arxiv.org

Molecular Electronic Structure Analysis

Analysis of the molecular electronic structure provides a detailed picture of electron distribution and energy levels, which are key to understanding a molecule's reactivity and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and reaction mechanisms. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Represents the ability to donate an electron. Molecules with high-energy HOMOs are better electron donors. mdpi.com

LUMO : Represents the ability to accept an electron. Molecules with low-energy LUMOs are better electron acceptors. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests higher reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine ring, while the LUMO would be distributed over the pyridine ring, influenced by the electron-withdrawing halogen substituents. researchgate.net

Table 2: Representative FMO Parameters for a Substituted Pyridine
ParameterEnergy (eV)Description
EHOMO-5.8Energy of the highest occupied molecular orbital.
ELUMO-1.2Energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap (ΔE)4.6Indicator of chemical stability and reactivity. mdpi.com

Note: Values are illustrative based on typical DFT calculations for similar halogenated aminopyridines.

The Molecular Electrostatic Potential (MEP) is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other species. uni-muenchen.de An MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values:

Red : Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack. researchgate.net

Blue : Regions of most positive electrostatic potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack. researchgate.net

Green : Regions of neutral or near-zero potential.

For this compound, the MEP map would be expected to show a significant negative potential (red) around the pyridine nitrogen atom due to its lone pair of electrons, making it a primary site for protonation. nih.gov The amino group's nitrogen would also exhibit negative potential. Conversely, positive potential (blue) would likely be located around the hydrogen atoms of the amino group, indicating their potential to act as hydrogen bond donors. The halogen atoms, particularly bromine, can exhibit a region of positive potential known as a "sigma-hole" along the C-Br bond axis, making them potential halogen bond donors. d-nb.infonih.gov

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a QM calculation into a more intuitive, localized Lewis structure of chemical bonds and lone pairs. uni-muenchen.deresearchgate.net This method provides detailed information on charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions. scirp.org

The analysis quantifies the stabilization energy, E(2), associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. scirp.orgmdpi.com These interactions represent deviations from an idealized Lewis structure and are crucial for understanding molecular stability and reactivity. For this compound, significant donor-acceptor interactions would include delocalization from the lone pairs of the nitrogen and halogen atoms into antibonding orbitals of the pyridine ring.

NBO analysis is also highly effective for studying intermolecular interactions. It can characterize the formation of hydrogen bonds (e.g., from the N-H donors to an acceptor) and halogen bonds (from the C-Br or C-Cl donors to an acceptor). rsc.orgmdpi.com This analysis reveals the specific orbital interactions that stabilize such non-covalent complexes. nih.gov

Table 3: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies
Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) N(amino)π(C-C)(ring)~40-50Lone pair delocalization into the ring (resonance).
LP(1) N(ring)σ(C-C)(ring)~5-10Intramolecular hyperconjugation.
σ(C-H)σ*(C-C)~2-5Hyperconjugation.

Note: E(2) values are representative for typical interactions in substituted aromatic amines.

Spectroscopic Property Prediction and Experimental Correlation

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules. For this compound, computational methods can simulate its ultraviolet-visible (UV-Vis) and vibrational (infrared and Raman) spectra, providing a basis for correlation with experimental data.

Theoretical UV-Visible Spectrum Simulation

The electronic absorption spectrum of this compound can be simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netnih.gov This method allows for the calculation of excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of the spectral bands. The simulations are typically performed in both the gas phase and in the presence of a solvent to account for solvent effects on the electronic transitions.

The primary electronic transitions in molecules like this compound are generally of the π → π* and n → π* type, originating from the pyridine ring and the amino group. The presence of bromo, chloro, and methyl substituents influences the energies of the molecular orbitals, thereby shifting the absorption bands. Theoretical simulations can predict these shifts and help in the assignment of the observed spectral bands to specific electronic transitions.

Table 1: Predicted UV-Visible Absorption Data for this compound

Transition Wavelength (λmax) (nm) Oscillator Strength (f)
π → π* 295 0.45
n → π* 340 0.08

Note: This data is hypothetical and representative of typical values obtained from TD-DFT calculations for similar aromatic amines.

Computational Vibrational Frequency Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure. Density Functional Theory (DFT) calculations are widely used to compute the harmonic vibrational frequencies of molecules. nih.gov These calculations can predict the positions of vibrational bands corresponding to specific bond stretches, bends, and torsions within the this compound molecule.

To improve the agreement between theoretical and experimental vibrational frequencies, the computed harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. nih.gov The analysis of the potential energy distribution (PED) allows for the assignment of each calculated vibrational mode to the corresponding functional group's motion, aiding in the interpretation of experimental IR and Raman spectra.

Table 2: Selected Calculated Vibrational Frequencies for this compound

Vibrational Mode Calculated Frequency (cm⁻¹) Assignment
ν(N-H) stretch 3450 Asymmetric stretch of NH₂
ν(N-H) stretch 3350 Symmetric stretch of NH₂
ν(C=N) stretch 1620 Pyridine ring stretch
ν(C=C) stretch 1580 Pyridine ring stretch
δ(N-H) bend 1600 Scissoring of NH₂
ν(C-Br) stretch 650 C-Br stretch

Note: This data is hypothetical and based on typical frequency ranges for the assigned vibrational modes.

Reactivity Indices and Thermochemical Properties

DFT calculations can also provide valuable information about the chemical reactivity and thermodynamic stability of this compound. mdpi.comnih.gov Reactivity indices derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly insightful.

The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to undergo chemical reactions. Other global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, can also be calculated to provide a more comprehensive picture of the molecule's reactivity profile.

Thermochemical properties, including the enthalpy of formation, entropy, and heat capacity, can be computed from the vibrational frequencies and other molecular properties obtained from DFT calculations. umsl.edu These data are crucial for understanding the thermodynamics of reactions involving this compound.

Table 3: Calculated Reactivity Indices and Thermochemical Properties for this compound

Property Value
HOMO Energy -5.8 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 4.6 eV
Chemical Hardness (η) 2.3 eV
Chemical Softness (S) 0.22 eV⁻¹
Electronegativity (χ) 3.5 eV
Electrophilicity Index (ω) 2.6 eV

Note: This data is hypothetical and representative of values calculated for similar halogenated aromatic amines.

Non-Linear Optical (NLO) Properties Investigation

Molecules with large non-linear optical (NLO) properties are of significant interest for applications in optoelectronics and photonics. ias.ac.injournaleras.com Computational methods can be used to predict the NLO response of this compound by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β).

The presence of electron-donating (amino, methyl) and electron-withdrawing (bromo, chloro) groups on the pyridine ring can lead to significant intramolecular charge transfer, which is a key factor for enhancing NLO properties. DFT calculations can quantify the magnitude of these properties, providing a theoretical assessment of the NLO potential of the molecule.

Table 4: Calculated Non-Linear Optical Properties for this compound

Property Value
Dipole Moment (μ) 3.5 D
Polarizability (α) 15 x 10⁻²⁴ esu

Note: This data is hypothetical and based on typical NLO properties of substituted pyridines.

Reactivity Profiles and Transformation Pathways of 6 Bromo 5 Chloro 2 Methylpyridin 3 Amine

Oxidation and Reduction Pathways of the Pyridine (B92270) Ring and Amine Group

The presence of both an oxidizable nitrogen atom within the pyridine ring and a primary amine group, alongside reducible halogen substituents, allows for a range of oxidation and reduction reactions. The specific outcome of these reactions is highly dependent on the choice of reagents and reaction conditions.

The pyridine ring nitrogen is susceptible to oxidation, leading to the formation of a pyridine N-oxide. This transformation is significant as it alters the electronic properties of the ring, making it more reactive towards certain nucleophilic and electrophilic substitutions. However, the primary amine group at the C3 position is also sensitive to oxidation.

To achieve selective N-oxidation of the pyridine ring nitrogen, a common strategy involves the protection of the primary amine group first. arkat-usa.org This is typically accomplished through acylation, for instance, by reacting the compound with acetic anhydride (B1165640) to form a more stable amide. This protecting group shields the amine from the oxidizing agent. Following protection, the pyridine nitrogen can be oxidized using various peroxy acids or other oxidizing agents. arkat-usa.org A subsequent hydrolysis step can then remove the acyl protecting group to yield the 6-Bromo-5-chloro-2-methylpyridin-3-amine N-oxide. arkat-usa.org

Table 1: Common Reagents for N-Oxidation of Pyridine Rings

Reagent Class Specific Example(s) Typical Conditions
Peroxy Acids meta-Chloroperoxybenzoic acid (m-CPBA) Inert solvent (e.g., CH₂Cl₂)
Hydrogen Peroxide H₂O₂ with a catalyst (e.g., Methyltrioxorhenium) or in acid (e.g., Acetic Acid) Varies with catalyst/acid
Dioxiranes Dimethyldioxirane (DMD) Acetone

Reduction reactions involving this compound can target either the halogen substituents or the pyridine ring itself. The most common transformation is reductive dehalogenation, where one or both halogen atoms are replaced by hydrogen. This can often be achieved through catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas (H₂) or through transfer hydrogenation with a donor like hydrazine (B178648) hydrate. nih.gov The relative ease of removal typically follows the order Br > Cl.

Complete reduction of the aromatic pyridine ring to a piperidine (B6355638) derivative is also possible but generally requires more severe conditions, such as high-pressure hydrogenation with catalysts like rhodium or ruthenium.

Table 2: Potential Reduction Pathways and Reagents

Transformation Reagent System Product Type
Reductive Dehalogenation H₂ / Pd/C Dehalogenated aminopyridine
Hydrazine Hydrate / Pd/C Dehalogenated aminopyridine

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic Aromatic Substitution (EAS) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards attack by electrophiles. msu.edu This deactivation is exacerbated under the acidic conditions often used for EAS, which protonates the ring nitrogen.

In this compound, the outcome of any potential EAS reaction is controlled by the cumulative effects of the four substituents. The sole unsubstituted position on the ring is C4. The directing influence of each group is summarized below.

Table 3: Substituent Effects on Electrophilic Aromatic Substitution

Substituent Position Electronic Effect Directing Influence
-NH₂ C3 Strong Activator Ortho, Para (directs to C2, C4, C6)
-CH₃ C2 Weak Activator Ortho, Para (directs to C3, C5)
-Cl C5 Deactivator Ortho, Para (directs to C2, C4, C6)

Reactions Involving the Primary Amine Functional Group

The primary amine at the C3 position is a versatile functional group that can undergo a variety of characteristic reactions, providing pathways to a wide range of derivatives. msu.edu

Two of the most important transformations are acylation and diazotization.

Acylation: The amine readily reacts with acylating agents like acid chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base to form the corresponding N-acyl-aminopyridine (an amide). This reaction is often used to protect the amine group or to synthesize biologically active amide derivatives. msu.edu

Diazotization and Subsequent Reactions: Treatment of the primary amine with nitrous acid (HNO₂, typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures converts it into a diazonium salt. nih.gov This pyridinediazonium salt is a valuable intermediate. The diazonium group is an excellent leaving group and can be displaced by a wide array of nucleophiles in reactions such as the Sandmeyer reaction (using copper(I) salts) or related transformations. This allows the amine group to be replaced with functionalities like -Cl, -Br, -CN, or -OH, providing a powerful synthetic tool for further functionalization of the pyridine ring. nih.gov

Table 4: Key Reactions of the Primary Amine Group

Reaction Type Reagents Intermediate/Product Synthetic Utility
Acylation Acetyl chloride or Acetic anhydride N-(6-bromo-5-chloro-2-methylpyridin-3-yl)acetamide Protection of amine; synthesis of amides
Diazotization NaNO₂, HCl (aq), 0-5 °C 6-Bromo-5-chloro-2-methylpyridine-3-diazonium chloride Versatile synthetic intermediate
Sandmeyer Reaction Diazonium Salt + CuCl 3,6-Dibromo-2,5-dichloropyridine Replacement of -NH₂ with -Cl
Sandmeyer Reaction Diazonium Salt + CuBr 2,3,6-Tribromo-5-chloropyridine Replacement of -NH₂ with -Br

Applications in Advanced Organic Synthesis

Role as a Key Building Block for Complex Pyridine (B92270) Architectures

6-Bromo-5-chloro-2-methylpyridin-3-amine serves as a crucial starting material for the generation of more elaborate pyridine-based structures. The strategic placement of its functional groups allows for a stepwise and controlled introduction of molecular diversity. The bromine and chlorine atoms, with their differing reactivities, enable selective functionalization through various cross-coupling and substitution reactions. This differential reactivity is a key feature that synthetic chemists exploit to build complex scaffolds. The amino group not only provides a site for further modification but also influences the electronic properties of the pyridine ring, guiding the regioselectivity of subsequent reactions.

Synthesis of Substituted Pyridine Derivatives with Specific Functions

A primary application of this halogenated aminopyridine is in palladium-catalyzed cross-coupling reactions to synthesize substituted pyridine derivatives. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds, is particularly noteworthy. While direct studies on this compound are specific, extensive research on the closely related 5-bromo-2-methylpyridin-3-amine (B1289001) demonstrates the power of this approach. In these reactions, the bromo substituent is selectively replaced by various aryl groups, introduced via arylboronic acids.

This methodology allows for the synthesis of a library of biaryl compounds where the pyridine core is linked to another aromatic system. mdpi.com The reaction conditions are typically mild and tolerate a wide range of functional groups on the arylboronic acid, including both electron-donating and electron-withdrawing substituents. mdpi.com The amino group on the pyridine ring can also be protected, for instance as an acetamide, before the coupling reaction to modulate reactivity or introduce another point of diversity. mdpi.com

Table 1: Examples of Suzuki Cross-Coupling for Pyridine Functionalization (based on analogous compounds)

Entry Arylboronic Acid Catalyst/Base Product Structure (Illustrative)
1 Phenylboronic acid Pd(PPh₃)₄ / K₃PO₄ 5-phenyl-2-methylpyridin-3-amine
2 4-Fluorophenylboronic acid Pd(PPh₃)₄ / K₃PO₄ 5-(4-fluorophenyl)-2-methylpyridin-3-amine
3 3-Chlorophenylboronic acid Pd(PPh₃)₄ / K₃PO₄ 5-(3-chlorophenyl)-2-methylpyridin-3-amine

This table is illustrative of the types of products achievable through Suzuki coupling of the bromo-position on the pyridine ring, based on reactions performed on similar substrates. mdpi.com

Preparation of Fused Heterocyclic Systems Incorporating the Pyridine Core

The structure of this compound is an excellent precursor for the synthesis of fused heterocyclic systems, particularly imidazo[4,5-b]pyridines. These fused systems are of significant interest due to their structural similarity to purines and their prevalence in biologically active molecules. nih.gov

The synthesis typically involves the transformation of the starting material into a 2,3-diaminopyridine (B105623) derivative. This intermediate can then undergo cyclocondensation with various carbonyl compounds, such as aldehydes, to form the imidazole (B134444) ring fused to the pyridine core. nih.gov For example, the reaction of a 5-bromo-2,3-diaminopyridine with an aldehyde in the presence of an oxidant like p-benzoquinone yields the corresponding 6-bromo-imidazo[4,5-b]pyridine. nih.goveurjchem.com

The resulting fused system retains the bromine atom, which can be used for subsequent functionalization, such as further Suzuki coupling reactions, to introduce additional complexity and create diverse molecular libraries. nih.gov

Table 2: Synthesis of Fused Imidazo[4,5-b]pyridine Systems

Precursor Reagent 2 Conditions Fused Product
5-Bromo-pyridine-2,3-diamine Benzaldehyde p-Benzoquinone, EtOH, reflux 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine
5-Bromo-N2-methylpyridine-2,3-diamine Benzaldehyde p-Benzoquinone, EtOH, reflux 6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine

Data synthesized from related methodologies. nih.govuctm.edu

Mechanistic Investigations of Biological Interactions of 6 Bromo 5 Chloro 2 Methylpyridin 3 Amine

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the design and optimization of biologically active compounds. By systematically altering the chemical structure of a molecule and observing the corresponding changes in its biological activity, researchers can identify key structural features responsible for its effects. Although specific SAR data for 6-bromo-5-chloro-2-methylpyridin-3-amine is limited, studies on analogous compounds, particularly derivatives of 5-bromo-2-methylpyridin-3-amine (B1289001), provide a basis for understanding how structural modifications may impact biological outcomes such as anti-thrombolytic and biofilm inhibition activities.

Detailed research findings on a series of novel pyridine (B92270) derivatives synthesized from 5-bromo-2-methylpyridin-3-amine offer insights into the influence of various substituents. In these studies, the core structure was modified through Suzuki cross-coupling reactions to introduce different aryl groups at the 5-position of the pyridine ring, and the amino group at the 3-position was also derivatized.

One area of investigation has been the anti-thrombolytic activity of these compounds. The study revealed that modifications at the 3-amino group significantly impact this activity. For instance, acylation of the amino group was found to enhance the anti-thrombolytic effect in some cases. The nature of the aryl substituent at the 5-position also played a role, with different halogen substitutions on the aryl ring leading to varied activity levels.

Another important biological activity that has been explored is the inhibition of bacterial biofilm formation. The ability of these pyridine derivatives to inhibit biofilm formation, for example in Escherichia coli, was shown to be dependent on the specific substitutions on the aryl ring attached at the 5-position.

The following data tables summarize the findings from these SAR studies on derivatives of a closely related compound, 5-bromo-2-methylpyridin-3-amine, highlighting the effects of structural modifications on their biological activities.

Table 1: Anti-thrombolytic Activity of 5-Aryl-2-methylpyridin-3-amine Derivatives

Compound IDR (Substituent at 5-position)% Lysis
2a Phenyl15.25
2b 4-Methylphenyl18.33
2c 4-Methoxyphenyl12.87
2d 4-Fluorophenyl22.45
2e 4-Chlorophenyl25.11
2f 4-Bromophenyl28.76
2g 3-Nitrophenyl19.54
2h 4-Nitrophenyl16.98
2i 3-Chloro-4-fluorophenyl31.61

Table 2: Anti-thrombolytic Activity of N-acetylated-5-Aryl-2-methylpyridin-3-amine Derivatives

Compound IDR (Substituent at 5-position)% Lysis
4a Phenyl21.51
4b 4-Methylphenyl41.32
4c 4-Methoxyphenyl10.76
4d 4-Fluorophenyl15.87
4e 4-Chlorophenyl18.23
4f 4-Bromophenyl14.65
4g 3-Nitrophenyl29.21
4h 4-Nitrophenyl17.88
4i 3-Chloro-4-fluorophenyl19.43

Table 3: Biofilm Inhibition Activity of 5-Aryl-2-methylpyridin-3-amine Derivatives against Escherichia coli

Compound IDR (Substituent at 5-position)% Inhibition
2a Phenyl75.32
2b 4-Methylphenyl81.23
2c 4-Methoxyphenyl78.91
2d 4-Fluorophenyl85.67
2e 4-Chlorophenyl88.14
2f 4-Bromophenyl91.95
2g 3-Nitrophenyl72.43
2h 4-Nitrophenyl70.11
2i 3-Chloro-4-fluorophenyl89.56

Table 4: Biofilm Inhibition Activity of N-acetylated-5-Aryl-2-methylpyridin-3-amine Derivatives against Escherichia coli

Compound IDR (Substituent at 5-position)% Inhibition
4a Phenyl68.76
4b 4-Methylphenyl72.34
4c 4-Methoxyphenyl65.43
4d 4-Fluorophenyl78.98
4e 4-Chlorophenyl82.54
4f 4-Bromophenyl85.12
4g 3-Nitrophenyl60.21
4h 4-Nitrophenyl58.76
4i 3-Chloro-4-fluorophenyl80.23

These findings on related compounds suggest that the biological activity of this compound would likely be sensitive to modifications at both the amino group and the pyridine ring. The presence and positioning of the bromo and chloro substituents are expected to significantly influence its electronic and steric properties, thereby affecting its interactions with biological targets. Further empirical studies on the specific compound are necessary to delineate its precise structure-activity relationships.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

While standard methods for the synthesis of halogenated aminopyridines exist, future research should prioritize the development of novel and sustainable synthetic routes to 6-Bromo-5-chloro-2-methylpyridin-3-amine. Green chemistry principles, such as the use of environmentally friendly solvents, microwave-assisted synthesis, and solvent-free reaction conditions, are becoming increasingly important in chemical manufacturing. nih.gov Exploring multicomponent reactions could offer an efficient pathway to this and related structures in a single step, minimizing waste and energy consumption. nih.govresearchgate.net Furthermore, developing catalytic C-H halogenation techniques could provide a more direct and atom-economical approach compared to traditional multi-step sequences that often involve stoichiometric reagents. acs.org The establishment of such sustainable methods would not only be environmentally beneficial but could also make this compound more accessible for broader research and application. mdpi.com

Advanced Computational Modeling for Property Prediction and De Novo Design

Computational chemistry offers powerful tools for predicting the physicochemical properties and biological activities of molecules before their synthesis. researchgate.net Future research on this compound would greatly benefit from the application of advanced computational modeling techniques like Density Functional Theory (DFT). researchgate.netresearchgate.net Such studies can provide insights into the molecule's electronic structure, reactivity, and potential interactions with biological targets. nih.gov Moreover, computational approaches can be employed for the de novo design of novel derivatives with tailored properties. rsc.org By modeling variations of the substituents on the pyridine (B92270) ring, it may be possible to optimize the compound for specific applications, such as enhanced binding to a particular enzyme or improved electronic properties for use in materials. scispace.com

Exploration of New Reactivity Modes and Derivatization Strategies

The bromine and chlorine atoms on the pyridine ring of this compound are key handles for chemical modification. Future research should focus on exploring new reactivity modes and derivatization strategies at these positions. The differential reactivity of the bromine and chlorine atoms could be exploited for selective functionalization. researchgate.net Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, are well-established for halopyridines and could be used to introduce a wide range of substituents. nih.gov Investigating nucleophilic aromatic substitution (SNAr) reactions could also open up avenues for diversification. acs.orgnih.gov The development of a diverse library of derivatives is crucial for systematically exploring the structure-activity relationships of this scaffold.

Deeper Elucidation of Molecular Mechanisms in Biological Systems

Aminopyridine derivatives are known to interact with a wide array of enzymes and receptors in biological systems, exhibiting activities such as antibacterial, anticancer, and anti-inflammatory effects. rsc.orgnih.gov A significant future research direction for this compound and its derivatives is the deep elucidation of their molecular mechanisms of action. Identifying the specific biological targets of these compounds is paramount. nih.gov This can be achieved through a combination of techniques, including molecular docking studies to predict binding modes and in vitro assays to confirm activity against specific enzymes or cell lines. nih.gov Understanding the molecular basis of their biological effects is essential for the rational design of more potent and selective therapeutic agents. nih.gov

Potential for Material Science Applications

Pyridine-containing molecules have found applications in material science, for example, as components of organic light-emitting diodes (OLEDs) and as ligands for metal complexes with interesting catalytic or photophysical properties. nbinno.comdartmouth.edu The unique electronic properties imparted by the halogen substituents and the amine group in this compound suggest that it and its derivatives could have potential in this area. Future research could explore the synthesis of polymers or coordination complexes incorporating this scaffold. rsc.org Characterization of the photophysical and electronic properties of these new materials could reveal applications in fields such as organic electronics or sensor technology. nih.govresearchgate.net

Integration with High-Throughput Screening Methodologies

High-throughput screening (HTS) is a powerful tool in drug discovery and materials science for rapidly evaluating large libraries of compounds. mdpi.com To accelerate the discovery of new applications for this compound, it is crucial to integrate this scaffold into HTS campaigns. nih.gov This would involve the synthesis of a focused library of derivatives with diverse substituents to explore a wider chemical space. nih.govthermofisher.com Screening these libraries against a variety of biological targets or for specific material properties could quickly identify promising lead compounds for further development. stanford.edu

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 6-bromo-5-chloro-2-methylpyridin-3-amine, and how can regioselectivity be controlled?

  • The synthesis of halogenated pyridines often faces regioselectivity challenges due to competing substitution pathways. For this compound, steric hindrance from the methyl group at position 2 and electronic effects from bromine/chlorine substituents may influence reaction outcomes.
  • Methodology : Optimize reaction conditions (e.g., temperature, catalysts) to favor desired substitution patterns. For example, highlights methyl group introduction via nucleophilic substitution in similar bromo-chloro-pyridine systems, suggesting controlled alkylation or amination steps under inert atmospheres .
  • Data Comparison : Compare with analogous compounds like 3-bromo-2-chloro-6-methylpyridine (MW: 206.47, mp: 30–35°C) to infer reactivity trends .

Q. What spectroscopic techniques are most reliable for confirming the molecular structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR can resolve methyl group positions and halogen-substituted aromatic protons.
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (221.49 g/mol, C6_6H6_6BrClN2_2) .
  • X-ray Crystallography : Single-crystal XRD (using SHELX programs) provides unambiguous structural confirmation, as demonstrated in for small-molecule refinement .

Q. How can purity and stability be ensured during purification?

  • Chromatography : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate halogenated byproducts.
  • Recrystallization : Select solvents (e.g., ethanol/water) based on solubility data for similar pyridines (e.g., 3-bromo-6-chloro-2-methylpyridine, >97% purity via HLC) .
  • Stability Testing : Monitor decomposition under light/heat via TLC or HPLC, referencing storage guidelines for halogenated amines in .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the vibrational frequencies and electronic properties of this compound?

  • DFT Calculations : Use B3-LYP/6-31G(d) to model harmonic vibrational frequencies, scaled by factors (e.g., 0.967 for IR) as validated in .
  • Electronic Properties : Calculate HOMO-LUMO gaps to predict reactivity toward electrophiles/nucleophiles. Compare with experimental UV-Vis spectra for validation.

Q. What mechanistic insights explain the reactivity of bromine vs. chlorine in nucleophilic aromatic substitution (NAS) reactions?

  • Leaving Group Ability : Bromine’s lower electronegativity (vs. chlorine) makes it a better leaving group in NAS. Steric effects from the methyl group at position 2 may further modulate reactivity.
  • Experimental Validation : Use kinetic studies (e.g., monitoring reaction rates with 19^{19}F NMR if fluorine substituents are introduced) or isotopic labeling, as suggested in for phosphonylation of bromopyridines .

Q. How can contradictory data in reaction yields or spectroscopic assignments be resolved?

  • Cross-Validation : Reproduce reactions under standardized conditions (e.g., anhydrous solvents, controlled atmosphere).
  • Advanced Characterization : Employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For crystallographic discrepancies, re-refine XRD data using SHELXL .
  • Literature Benchmarking : Compare with structurally similar compounds, such as 6-bromo-2-chloro-4-iodopyridin-3-amine (Catalog #HB194-1, 1 g: $400), to identify trends in substituent effects .

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